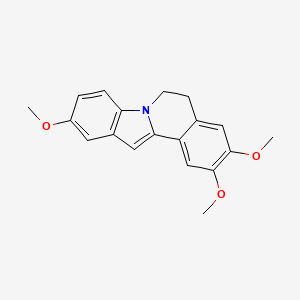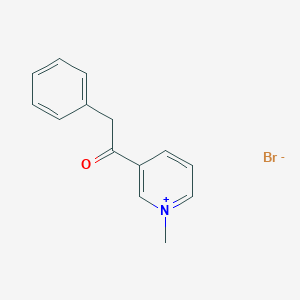
1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide typically involves the reaction of 1-methylpyridine with phenylacetyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromide. The general reaction scheme is as follows:
Starting Materials: 1-methylpyridine and phenylacetyl bromide.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1-methylpyridine is dissolved in the anhydrous solvent, and phenylacetyl bromide is added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using industrial-scale crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted pyridinium salts.
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
科学研究应用
1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
作用机制
The mechanism of action of 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide involves its interaction with biological targets, such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on proteins, affecting their function. The phenylacetyl group can further modulate the compound’s binding affinity and specificity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects .
相似化合物的比较
1-Methylpyridinium Bromide: Lacks the phenylacetyl group, resulting in different reactivity and biological activity.
3-Phenylacetylpyridine: Lacks the methyl group on the nitrogen, affecting its chemical properties and applications.
N-Methylpyridinium Salts: A broad class of compounds with varying substituents on the pyridine ring, leading to diverse chemical and biological properties.
Uniqueness: 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide is unique due to the presence of both the methyl and phenylacetyl groups, which confer specific reactivity and biological activity.
属性
CAS 编号 |
114443-44-6 |
|---|---|
分子式 |
C14H14BrNO |
分子量 |
292.17 g/mol |
IUPAC 名称 |
1-(1-methylpyridin-1-ium-3-yl)-2-phenylethanone;bromide |
InChI |
InChI=1S/C14H14NO.BrH/c1-15-9-5-8-13(11-15)14(16)10-12-6-3-2-4-7-12;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
HUMOFFAUVMZQFO-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC(=C1)C(=O)CC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
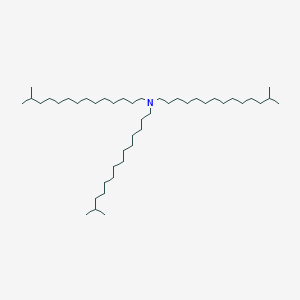
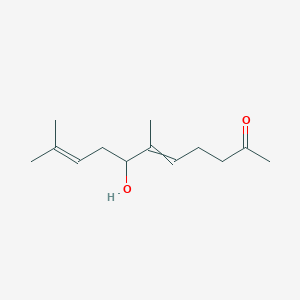
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

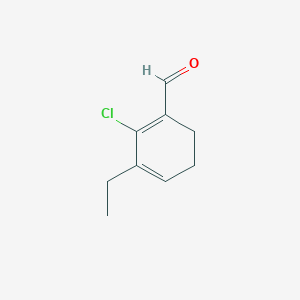
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
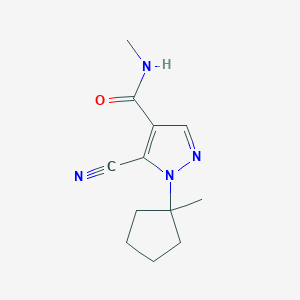
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)

